Physicochemical Differentiation: PSA Expansion and Intermediate Lipophilicity Versus Parent Scaffold and Clidanac (TAI-284)
The target compound presents a PSA of 46.53 Ų, which is 9.23 Ų (24.7%) larger than that of both indane-1-carboxylic acid (37.3 Ų) and clidanac (TAI-284, 37.3 Ų) . Simultaneously, its LogP of 2.38 positions it between the more polar parent scaffold (LogP ≈ 1.80) and the highly lipophilic NSAID clidanac (LogP 4.50) [1]. This intermediate LogP falls within the optimal range (1–3) recommended for balancing aqueous solubility and membrane permeability in oral drug candidates [2]. The expanded PSA is driven by the ethoxy oxygen, which adds a hydrogen bond acceptor not present in either comparator.
| Evidence Dimension | Polar Surface Area (PSA, Ų) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | PSA = 46.53 Ų; LogP = 2.38 |
| Comparator Or Baseline | Indane-1-carboxylic acid: PSA = 37.3 Ų, LogP ≈ 1.80; Clidanac (TAI-284): PSA = 37.3 Ų, LogP = 4.50 |
| Quantified Difference | PSA: +9.23 Ų (+24.7%) vs. both comparators; LogP: +0.58 vs. parent, −2.12 vs. clidanac |
| Conditions | Computed physicochemical parameters from Chemsrc and Chem-Space databases using standard prediction algorithms |
Why This Matters
The intermediate LogP and expanded PSA profile distinguish this compound from both overly polar (low permeability) and overly lipophilic (poor solubility, higher toxicity risk) indane-1-carboxylic acid analogs, making it a uniquely balanced starting point for lead optimization in oral drug discovery programs.
- [1] Chem-Space. (1S)-2,3-dihydro-1H-indene-1-carboxylic acid. PSA: 37 Ų; LogP: 2.2. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (LogP 1–3 optimal range for oral bioavailability.) View Source
